N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide

Cytotoxicity Colorectal Cancer Benzimidazole Amides

N-(1H-Benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide (CAS 58624-62-7) is a synthetic small molecule belonging to the benzimidazole-dinitrobenzamide hybrid class, with molecular formula C15H11N5O5 and molecular weight 341.28 g/mol. The compound features a 1H-benzimidazole heterocycle linked via a methylene spacer to a 3,5-dinitrobenzamide moiety; this dual-ring architecture is characteristic of research candidates explored for nitroreductase-mediated bioreductive activation and tubulin-binding applications.

Molecular Formula C15H11N5O5
Molecular Weight 341.283
CAS No. 58624-62-7
Cat. No. B2398195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide
CAS58624-62-7
Molecular FormulaC15H11N5O5
Molecular Weight341.283
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H11N5O5/c21-15(9-5-10(19(22)23)7-11(6-9)20(24)25)16-8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,16,21)(H,17,18)
InChIKeyJIRDOBZDXKTIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide (CAS 58624-62-7): Core Identity and Procurement Baseline


N-(1H-Benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide (CAS 58624-62-7) is a synthetic small molecule belonging to the benzimidazole-dinitrobenzamide hybrid class, with molecular formula C15H11N5O5 and molecular weight 341.28 g/mol . The compound features a 1H-benzimidazole heterocycle linked via a methylene spacer to a 3,5-dinitrobenzamide moiety; this dual-ring architecture is characteristic of research candidates explored for nitroreductase-mediated bioreductive activation and tubulin-binding applications [1]. As a member of the broader benzimidazole family, which includes established anthelmintics (albendazole, mebendazole) and anticancer agents, this compound occupies a niche as a non-glycosidic, amide-bridged benzimidazole derivative [2]. Its primary value proposition in scientific procurement rests on the specific combination of the 3,5-dinitro substitution pattern—conferring electron deficiency and potential for enzymatic reduction—with the 2-aminomethylbenzimidazole pharmacophore, a motif distinct from the 2-aryl or 5(6)-nitrobenzimidazole series more commonly encountered in the literature.

Why Benzimidazole Analogs Cannot Simply Substitute for N-(1H-Benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide in Bioreductive and Tubulin-Targeted Research


Within the benzimidazole-dinitrobenzamide chemotype, even subtle structural changes—linker length, nitro-group positioning, or N-substitution pattern—profoundly alter the compound's reduction potential, tubulin-binding affinity, and cellular permeability [1]. The 3,5-dinitro substitution pattern generates a distinct electron-deficient aromatic ring with a characteristic reduction midpoint potential that governs susceptibility to nitroreductase enzymes such as NQO1 (DT-diaphorase), which is not replicated by mono-nitro, 2,4-dinitro, or 4-nitrobenzamide regioisomers [2]. Furthermore, the methylene spacer between the benzimidazole and the amide nitrogen creates a specific conformational profile that influences hydrogen-bonding interactions with the colchicine-binding site of β-tubulin, differing from the ethyl-linked analog N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide or the directly N-phenyl-bridged series [3]. Generic substitution with other benzimidazole derivatives—such as 2-(2,4-dinitrobenzyl)-1H-benzimidazole or 5,6-dinitrobenzimidazole—introduces changes in lipophilicity (cLogP), hydrogen-bond donor/acceptor counts, and metabolic stability that render experimental results non-interchangeable.

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide Against Closest Analogs


Cytotoxicity in HCT116 Colorectal Carcinoma: Potency Comparison Against 5-Fluorouracil-Based Benzimidazole Chalcones

N-(1H-Benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide demonstrates an IC50 of 4.53 µM against HCT116 colorectal carcinoma cells in vitro . In the same cell line, a panel of aromatic amide-substituted benzimidazole-derived chalcones reported by Ma et al. (2020) exhibited IC50 values ranging from 8.22 to >100 µM, with the most potent analog (compound 16) achieving an IC50 of 8.22 µM, approximately 1.8-fold weaker than the target compound [1]. The clinical comparator 5-fluorouracil showed an IC50 of 94.63 µM in this model, underlining that the target compound provides over 20-fold greater potency [1]. However, this comparison should be treated cautiously as determinations were performed in separate laboratories and the chalcone series tested under 72-h MTT assay conditions, whereas the target compound's assay protocol is not fully detailed in the accessible record.

Cytotoxicity Colorectal Cancer Benzimidazole Amides

Tubulin Polymerization Inhibition: Class-Level Activity Relative to 5,6-Dinitrobenzimidazole Derivatives

The compound is reported to target tubulin proteins as its primary mechanism of action [1]. Comparative benchmarking against benzimidazole-based tubulin polymerization inhibitors is available from Kritika et al. (2023), where compound 7n—a benzimidazole bis-carboxamide—inhibited tubulin polymerization with an IC50 of 5.05 ± 0.13 µM [2]. While no direct tubulin polymerization IC50 is available for the target compound in the publicly accessible literature, the structural similarity (benzimidazole-carboxamide scaffold) and the reported tubulin-binding annotation support classification within the same mechanistic category. Notably, 5,6-dinitrobenzimidazole derivatives lacking the carboxamide linker exhibit substantially weaker tubulin affinity (IC50 > 20 µM in turbidimetric assays), suggesting that the amide bridge is critical for target engagement [3].

Tubulin Microtubule Antimitotic

Molecular Recognition via Hydrogen-Bond Donor/Acceptor Profile: Differentiation from Ethyl-Linked Analog

N-(1H-Benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide possesses two hydrogen-bond donors (benzimidazole NH and amide NH) and five hydrogen-bond acceptors (nitro oxygens and amide carbonyl), yielding a topological polar surface area (TPSA) of approximately 149.4 Ų . The closest commercially cataloged analog, N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide (CAS not publicly linked), features an ethylene spacer in place of the methylene linker, increasing molecular weight to 355.3 g/mol and adding one rotatable bond [1]. This single-methylene elongation is predicted to increase cLogP by approximately 0.5 units and reduce aqueous solubility by ~0.3 log units compared to the target compound, based on fragment-based calculation models [2]. For nitroreductase substrate recognition, linker length is a known determinant of binding orientation within the enzyme active site, and methylene-linked substrates have been shown to adopt a distinct binding pose relative to ethylene-linked congeners in DT-diaphorase crystallographic studies [3].

Drug Design Pharmacophore Linker Chemistry

Anthelmintic Activity Potential: Class-Level Positioning Against Commercial Benzimidazole Anthelmintics

In a 1982 study by Charles et al., a series of substituted benzamides and benzimidazoles were evaluated for anthelmintic activity against Nippostrongylus brasiliensis in rats. Compounds bearing the 3,5-dinitrobenzamide moiety (compounds 5, 6, 7, 12, 14) achieved 40–50% worm clearance at 250 mg/kg administered orally for three consecutive days [1]. While N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide itself was not included in that study, its structural features align with the active series. By comparison, the commercial benzimidazole anthelmintic albendazole achieves >90% clearance of N. brasiliensis at 5 mg/kg [2], indicating that the 3,5-dinitrobenzamide-benzimidazole hybrids possess attenuated anthelmintic potency relative to the 5(6)-substituted carbamate benzimidazoles. However, the mechanism of action differs: commercial anthelmintics inhibit fumarate reductase and β-tubulin polymerization via the 5(6)-carbamate moiety, whereas the dinitrobenzamide series may exert effects through nitroreduction-mediated pathways, offering a distinct pharmacological profile [3].

Anthelmintic Tubulin Binding Nematode

Recommended Application Scenarios for N-(1H-Benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide Based on Quantitative Evidence


Bioreductive Prodrug Discovery: Substrate Screening for Nitroreductase Enzymes (NQO1/NTR)

The 3,5-dinitrobenzamide moiety is a well-established substrate for human DT-diaphorase (NQO1) and bacterial nitroreductase (NTR), with reduction of one nitro group generating electrophilic hydroxylamino or nitroso intermediates capable of DNA crosslinking. Researchers developing GDEPT (Gene-Directed Enzyme Prodrug Therapy) or ADEPT (Antibody-Directed Enzyme Prodrug Therapy) systems can employ this compound as a benzimidazole-bearing comparator to dinitrobenzamide mustards (e.g., CB1954, SN 23862) to dissect the contribution of the heterocyclic appendage to enzyme kinetics and bystander cytotoxicity [1]. In hypoxic tumor cell models (e.g., A549 lung adenocarcinoma, where related benzimidazole derivatives induced cell-cycle arrest and apoptosis), the compound's predicted hypoxia-selectivity ratio may be benchmarked against the clinically tested prodrug PR-104 [2].

Tubulin Polymerization Inhibitor Phenotypic Screening in Drug-Resistant Cancer Models

Given the reported tubulin-targeting annotation and cytotoxicity in HCT116 cells, this compound is suitable for inclusion in focused libraries screening for microtubule-disrupting agents active against P-glycoprotein-overexpressing or βIII-tubulin-overexpressing resistant cancer cell lines [3]. Its structural features place it in a chemical space distinct from taxanes, vinca alkaloids, and colchicine-site ligands, potentially enabling activity in cell lines resistant to conventional microtubule-targeted agents [4]. Procurement for this application should prioritize compound identity verification via 1H-NMR and HPLC purity assessment (>95%) to ensure reproducibility of tubulin polymerization turbidimetric assays.

Anthelmintic Resistance Bypass: Evaluation Against Benzimidazole-Resistant Nematode Isolates

The compound's structural divergence from 5(6)-carbamate benzimidazoles (lack of the methylcarbamate pharmacophore) positions it as a candidate for testing against Haemonchus contortus or Teladorsagia circumcincta isolates carrying the F200Y or F167Y β-tubulin resistance mutations that compromise albendazole and mebendazole binding [5]. While quantitative in vivo efficacy data are lacking for this specific compound, the 3,5-dinitrobenzamide chemotype has demonstrated activity in the N. brasiliensis rat model [6], supporting exploratory resistance-profiling studies in ex vivo larval development or egg hatch assays.

Structure-Activity Relationship (SAR) Probe for Benzimidazole-Linker-Aromatic Amide Optimization

As a methylene-linked benzimidazole-3,5-dinitrobenzamide, this compound serves as a core scaffold for systematic SAR exploration. Modifications to the benzimidazole N1-position, the dinitrobenzamide ring, or the methylene linker allow interrogation of the pharmacophoric requirements for tubulin binding, nitroreductase substrate specificity, and cellular permeability [7]. Parallel procurement of the ethyl-linked analog N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide and the des-nitro analog N-(1H-benzimidazol-2-ylmethyl)benzamide enables head-to-head assessment of linker length and nitro-group contributions to biological activity [8].

Quote Request

Request a Quote for N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.